molecular formula C18H15N3O3 B3035751 1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338412-66-1

1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B3035751
CAS No.: 338412-66-1
M. Wt: 321.3 g/mol
InChI Key: NPIIAPWOLBCPAN-UHFFFAOYSA-N
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Description

1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide: Similar structure but lacks the N-phenyl group.

    6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide: Similar structure but lacks the benzyl group.

Uniqueness

1-benzyl-6-hydroxy-2-oxo-N-phenyl-1,2-dihydro-4-pyrimidinecarboxamide is unique due to the presence of both benzyl and N-phenyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

3-benzyl-2,4-dioxo-N-phenyl-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-16-11-15(17(23)19-14-9-5-2-6-10-14)20-18(24)21(16)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIIAPWOLBCPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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